molecular formula C17H20O4 B5780263 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one

Cat. No. B5780263
M. Wt: 288.34 g/mol
InChI Key: YSEZDOWWMKZAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as DMOBEC, and it belongs to the class of coumarin derivatives. DMOBEC has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMOBEC is not fully understood. However, it has been proposed that DMOBEC exerts its effects through the inhibition of various enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. DMOBEC has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMOBEC has been found to exhibit interesting biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. DMOBEC has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, DMOBEC has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells.

Advantages and Limitations for Lab Experiments

DMOBEC has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit interesting biochemical and physiological effects. However, DMOBEC also has some limitations for lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. In addition, DMOBEC may exhibit different effects depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of DMOBEC. First, further studies are needed to elucidate the mechanism of action of DMOBEC. Second, studies are needed to investigate the effects of DMOBEC in vivo, using animal models. Third, studies are needed to investigate the potential use of DMOBEC as a therapeutic agent for cancer and Alzheimer's disease. Fourth, studies are needed to investigate the toxicity and pharmacokinetics of DMOBEC. Finally, studies are needed to investigate the potential use of DMOBEC as a probe for enzyme assays and bioimaging.

Synthesis Methods

DMOBEC has been synthesized using various methods, including the Knoevenagel condensation reaction and the one-pot multi-component reaction. The Knoevenagel condensation reaction involves the reaction between 7-hydroxy-4-ethylcoumarin and 3,3-dimethylacrylic acid in the presence of a base catalyst. The one-pot multi-component reaction involves the reaction between 7-hydroxy-4-ethylcoumarin, 3,3-dimethylacrylic acid, and ethyl acetoacetate in the presence of a base catalyst. Both methods have been reported to yield DMOBEC in good yields.

Scientific Research Applications

DMOBEC has been found to exhibit interesting scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells. DMOBEC has also been found to exhibit anti-inflammatory and antioxidant activities. In addition, DMOBEC has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-5-11-8-16(19)21-14-9-12(6-7-13(11)14)20-10-15(18)17(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEZDOWWMKZAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one

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